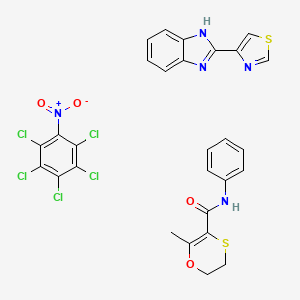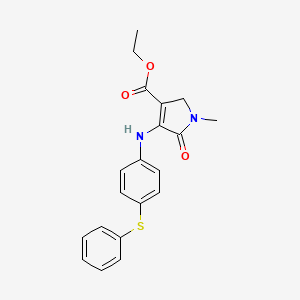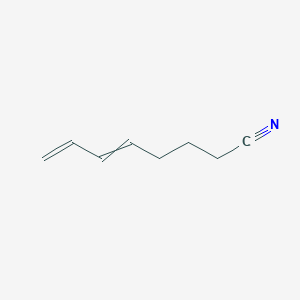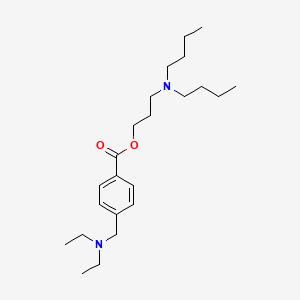
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate is an organic compound with the molecular formula C23H40N2O2. It is a complex molecule containing aromatic and aliphatic amine groups, making it a versatile compound in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate typically involves the esterification of 4-(diethylaminomethyl)benzoic acid with 3-(dibutylamino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and solvents, along with precise temperature and pressure control, ensures the efficient production of this compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaH or NaOMe in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its local anesthetic properties similar to benzocaine.
Industry: Utilized in the formulation of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate is similar to that of other local anesthetics. It decreases the excitability of nerve cells by reducing the entry of sodium ions (Na+) during the action potential. This interaction occurs at the voltage-sensitive sodium channels, raising the threshold for channel opening and blocking Na+ conductance .
Comparación Con Compuestos Similares
Similar Compounds
Benzocaine: Ethyl 4-aminobenzoate.
Procaine: 2-(diethylamino)ethyl 4-aminobenzoate.
Butacaine: 3-(dibutylamino)propyl 4-aminobenzoate.
Uniqueness
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate is unique due to its dual amine functionality, which enhances its reactivity and versatility in various chemical reactions. Its structure allows for multiple substitution and modification possibilities, making it a valuable compound in synthetic chemistry .
Propiedades
Número CAS |
78329-96-1 |
|---|---|
Fórmula molecular |
C23H40N2O2 |
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
3-(dibutylamino)propyl 4-(diethylaminomethyl)benzoate |
InChI |
InChI=1S/C23H40N2O2/c1-5-9-16-25(17-10-6-2)18-11-19-27-23(26)22-14-12-21(13-15-22)20-24(7-3)8-4/h12-15H,5-11,16-20H2,1-4H3 |
Clave InChI |
ASUQYYGSMJTBQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)CN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14433813.png)


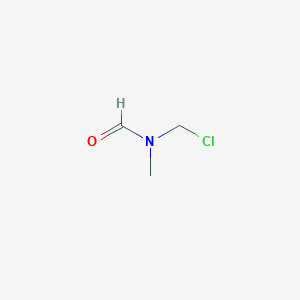

![Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride](/img/structure/B14433828.png)
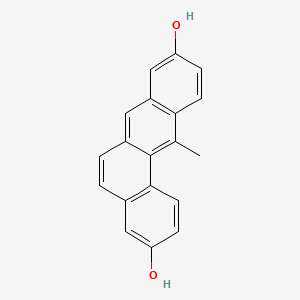

silane](/img/structure/B14433845.png)
